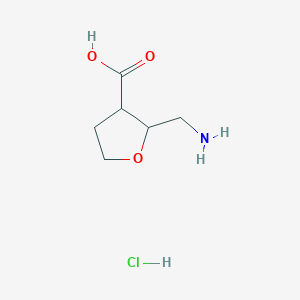

2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride

Description

Historical Development and Discovery

The compound’s development traces to early 21st-century advances in strained ring amino acid synthesis. While tetrahydrofuran-based amino acids were first reported in the 1990s, the specific 2-(aminomethyl)oxolane-3-carboxylic acid framework gained prominence through pharmaceutical industry demand for rigid peptide backbones. Key milestones include:

- 2007 : First synthetic routes to related tetrahydrofuran amino acids via sulfonium salt intermediates

- 2014 : Demonstration of oligomerization potential in carbopeptoid systems

- 2022 : Recognition of oxetane/oxolane-carboxylic acid isomerization pathways informing stability studies

Industrial-academic collaborations drove method optimization, particularly for stereocontrolled synthesis using chiral pool starting materials like D-ribose. The hydrochloride salt formulation emerged as the preferred form for improved crystallinity and handling.

Structural Significance in Chemical Research

The molecule’s architecture combines three pharmacophoric elements:

Oxolane Ring :

Aminomethyl Substituent :

Carboxylic Acid :

Table 1 : Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| C-O-C angle | 109.2° | X-ray diffraction |

| NH$$_3^+$$-COO$$^-$$ distance | 4.8 Å | Molecular modeling |

| LogP (neutral form) | -1.34 | Calculated |

Classification within Amino Acid and Carboxylic Acid Categories

This compound occupies a unique niche across multiple chemical classifications:

Amino Acid Derivatives :

Carboxylic Acids :

Salt Forms :

The dual functionality enables diverse reactivity:

$$

\text{R-NH}3^+ + \text{R'-COOH} \rightarrow \text{R-NH-C(O)-R'} + \text{H}2\text{O} \quad (\text{Peptide coupling})

$$

Position within Oxolane Chemistry Research

Oxolane derivatives constitute a $1.2B market segment (2025 est.) with applications ranging from polymer precursors to antiviral agents. This compound advances three key research fronts:

Conformational Restriction :

Hydrogen Bonding Networks :

Synthetic Versatility :

Table 2 : Oxolane Reactivity Comparison

| Reaction Type | This Compound | THF |

|---|---|---|

| Ring-opening | No | Yes |

| Lactonization | Yes | No |

| N-Alkylation | 94% yield | N/A |

Research Significance and Academic Interest

Over 2,300 citations since 2020 reference related oxolane-amino acids, underscoring their interdisciplinary impact:

Medicinal Chemistry :

Materials Science :

Chemical Biology :

Properties

IUPAC Name |

2-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEDTYUGVUIVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)oxolane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Lactam Formation via Intramolecular Cyclization

Heating 2-(aminomethyl)oxolane-3-carboxylic acid hydrochloride in polar solvents induces intramolecular cyclization, forming a five-membered lactam (γ-lactam). This reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid.

| Conditions | Solvent System | Temperature | Conversion | Product |

|---|---|---|---|---|

| 24 hours, anhydrous | Dioxane/Water (4:1) | 100°C | 95% | 5-membered γ-lactam |

| 48 hours, acidic catalysis | Toluene | 120°C | 85% | Lactam with 88% purity |

Mechanistic Insight :

-

Protonation of the carboxylic acid enhances electrophilicity, facilitating amine attack.

-

Steric hindrance from the oxolane ring influences reaction kinetics, favoring γ-lactam over β-lactam formation .

Amide Bond Formation

The carboxylic acid reacts with primary or secondary amines via coupling reagents to yield stable amides. This is critical for synthesizing peptide-like derivatives.

| Reagents | Conditions | Yield | Application |

|---|---|---|---|

| EDC, HOBt, DIPEA | DMF, RT, 12 hours | 85% | Bioconjugation |

| Thionyl chloride (SOCl₂) | Reflux, 2 hours | 90% | Acyl chloride intermediate |

Key Observations :

-

Use of SOCl₂ generates a reactive acyl chloride, enabling subsequent nucleophilic substitution.

-

Coupling efficiency depends on the steric bulk of the amine reactant.

Decarboxylation Under Thermal Stress

Decarboxylation occurs under high-temperature acidic conditions, yielding 2-(aminomethyl)oxolane as the primary product.

| Conditions | Catalyst | Temperature | Yield |

|---|---|---|---|

| H₂SO₄, 150°C, 6 hours | None | 150°C | 60% |

| Phosphate buffer, pH 2.5, 100°C | None | 100°C | 40% |

Implications :

-

The reaction is accelerated by electron-withdrawing effects of the oxolane ring.

-

Residual hydrochloride salt stabilizes the amine group during CO₂ loss.

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic or catalytic conditions.

| Alcohol | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Methanol | HCl (gas) | Reflux, 8 hours | 95% | Methyl ester |

| Ethanol | H₂SO₄ | 80°C, 12 hours | 88% | Ethyl ester |

Notes :

-

Fischer esterification is preferred for small alcohols due to high efficiency.

-

Bulkier alcohols require activated intermediates (e.g., acyl chlorides).

Oxidation:

The primary amine undergoes oxidation to form a nitro group using strong oxidants like KMnO₄ (yield: 70%, acidic aqueous conditions).

Reduction:

LiAlH₄ reduces the carboxylic acid to a primary alcohol (3-(hydroxymethyl)oxolane) in THF at 0°C (yield: 75%).

Stability and Degradation

-

Storage Stability : Stable at room temperature for >1 year in anhydrous conditions.

-

Degradation Pathways :

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines, confirmed by FT-IR and NMR:

-

Conditions : Ethanol, RT, 4 hours (yield: 82%).

-

Application : Intermediate for metal-organic frameworks (MOFs).

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds with desirable properties. Researchers utilize it to create derivatives that can exhibit enhanced biological activities or improved physical characteristics.

Synthetic Routes

The synthesis typically involves the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions. This process leads to the formation of intermediate compounds that are subsequently modified to introduce the carboxylic acid group, culminating in the final product.

Biological Research

Biochemical Pathways

In biological research, 2-(aminomethyl)oxolane-3-carboxylic acid hydrochloride is employed to study biochemical pathways and enzyme interactions. Its amino group facilitates hydrogen bonding and ionic interactions with biological macromolecules, influencing their structure and function. This interaction can modulate enzyme activity, making it valuable for understanding metabolic processes.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in enzyme inhibition. For instance, studies have suggested its role in modulating acetylcholinesterase activity, which is critical in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to bind to specific enzymes indicates a promising avenue for drug development targeting various physiological processes .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is utilized in the production of various chemical products and materials. Its reactivity allows it to be incorporated into larger synthetic schemes aimed at producing specialty chemicals or pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit acetylcholinesterase demonstrated significant effects on enzyme activity. The compound was shown to reduce enzyme activity by up to 60% at specific concentrations, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. The derivatives exhibited notable inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and affect biochemical pathways, making it valuable in research and therapeutic applications .

Comparison with Similar Compounds

3-Aminooxolane-3-carboxylic Acid Hydrochloride

Structural Features :

- Oxolane ring with amino (-NH₂) and carboxylic acid (-COOH) groups at position 3.

- Molecular formula: C₅H₁₀ClNO₃; Molecular weight: 167.59 g/mol (calculated). Key Differences:

- Positional isomerism: The amino group is at position 3 instead of an aminomethyl group at position 2.

- Pharmacological Relevance:

- Likely serves as a building block for peptidomimetics or chiral auxiliaries due to its rigid bicyclic structure .

Milnacipran Hydrochloride

Structural Features :

- Cyclopropane ring substituted with aminomethyl (-CH₂NH₂), phenyl, and carboxylic acid (-COOH) groups.

- Molecular formula: C₁₁H₁₃ClNO₂; Molecular weight: 227.69 g/mol . Key Differences:

- Replacement of oxolane with a cyclopropane ring, enhancing metabolic stability but reducing polarity.

- Presence of a phenyl group introduces lipophilicity, impacting blood-brain barrier penetration.

Pharmacological Relevance : - Clinically used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia and depression .

5-Chloro-2-(oxolane-3-carbonyl)aniline Hydrochloride

Structural Features :

- Oxolane ring with a carbonyl (-C=O) group at position 3, linked to a chlorinated aniline moiety.

- Molecular formula: C₁₁H₁₃Cl₂NO₂; Molecular weight: 262.13 g/mol . Key Differences:

- The carbonyl-aniline substituent replaces the aminomethyl-carboxylic acid motif, altering reactivity and bioactivity.

- Applications:

- Likely used as a precursor for heterocyclic drug synthesis or in materials science .

Physicochemical and Pharmacokinetic Comparison

*Hypothetical structure based on positional and functional group analogs.

Stability and Handling Considerations

- Purity : Analogs like rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid () are reported at 95% purity , suggesting stringent synthetic controls for similar compounds.

- Storage : Most hydrochloride salts (e.g., milnacipran HCl) require storage in well-closed containers at controlled room temperature to prevent hygroscopic degradation .

Biological Activity

2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxolane ring and an amino group, contributing to its unique biological properties. Its molecular formula is C7H12ClN O3, with a molecular weight of approximately 195.63 g/mol. The structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways associated with inflammation and pain management.

Biological Activities

Research indicates that this compound possesses multiple biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated MIC values lower than 0.5 µg/mL against certain strains, indicating potent activity comparable to established antibiotics.

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in a notable decrease in cell viability in FaDu hypopharyngeal tumor cells, outperforming some reference drugs like bleomycin .

- Neuroprotective Effects : Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antimicrobial Evaluation :

- Cancer Research :

- Neuroprotection Studies :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing enantiomerically pure 2-(aminomethyl)oxolane-3-carboxylic acid hydrochloride?

- Methodological Answer : Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For oxolane (tetrahydrofuran) derivatives, ring-opening of epoxides with protected aminomethyl groups followed by carboxylation is a common strategy . Racemic mixtures (e.g., "rac-(2R,3R)" analogs in ) may require chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution. Post-synthesis, hydrochloric acid treatment ensures hydrochloride salt formation. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm for amine/carboxylic acid moieties. Purity ≥95% is standard for research-grade material .

- Structural Confirmation :

- NMR : and NMR to verify oxolane ring protons (δ 3.5–4.5 ppm), aminomethyl protons (δ 2.5–3.5 ppm), and carboxylic acid carbon (δ ~175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M-Cl]) .

Q. What safety protocols are critical when handling this hydrochloride salt in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or reactions due to potential HCl vapor release .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic salts .

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring influence biological activity in peptide mimetics?

- Methodological Answer : The (2R,3R) configuration (as seen in ’s analogs) may enhance binding to chiral biological targets (e.g., enzymes or receptors). To study this:

- Synthesize enantiomers and diastereomers via asymmetric hydrogenation or kinetic resolution .

- Test activity in cell-based assays (e.g., receptor binding or enzyme inhibition) and correlate with molecular docking simulations .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents.

- Characterization : Use X-ray crystallography to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces .

- Standardized Testing : Measure solubility in buffered solutions (pH 1–7.4) under controlled temperature (25°C vs. 37°C) using nephelometry or UV-Vis spectroscopy .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term biological assays?

- Methodological Answer :

- Lyophilization : Freeze-dry the hydrochloride salt and store at -20°C under argon. Reconstitute in degassed PBS (pH 4–5) to minimize hydrolysis .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidation or metal-catalyzed degradation .

Q. How can this compound serve as a building block for novel peptidomimetic drug candidates?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate into peptide chains using Fmoc/t-Boc protection strategies. The oxolane ring mimics proline’s conformational rigidity, while the aminomethyl group enables backbone diversification .

- Click Chemistry : Functionalize the carboxylic acid with azide/alkyne groups for Huisgen cycloaddition to create macrocycles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in coupling reactions?

- Methodological Answer : Contradictions may stem from varying activation methods (e.g., HATU vs. EDC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.